5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine chemical structure
5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine chemical structure
An In-Depth Technical Guide to 5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine, a key heterocyclic compound. The dibenz[b,f]azepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including antidepressants and anticonvulsants.[1][2][3] This document delineates the chemical and physical properties of the title compound, offers a detailed, field-proven protocol for its synthesis via N-acetylation, and outlines a robust workflow for its analytical characterization. Furthermore, it explores its critical role as a pharmaceutical intermediate, particularly in the synthesis of Clomipramine, and its status as a known impurity of Carbamazepine.[4][5][6] Safety, handling, and regulatory context are also addressed to provide a holistic resource for professionals in drug discovery and development.
Introduction: The Significance of the Dibenz[b,f]azepine Core
The tricyclic dibenz[b,f]azepine system, featuring an azepine ring fused between two benzene rings, possesses a unique three-dimensional structure that facilitates interaction with a wide array of biological targets.[1] This structural motif is central to the pharmacological activity of several major drugs, including the anticonvulsant Carbamazepine and the tricyclic antidepressant Imipramine.[2][3]
5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine (also known as 3-Chloro-5-acetyliminodibenzyl) serves as a pivotal intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[4][6] Its structure incorporates the foundational 10,11-dihydro-5H-dibenz[b,f]azepine core, modified with a chlorine substituent on one aromatic ring and an acetyl group on the nitrogen atom. These modifications are not trivial; they are strategic chemical handles that either tune the properties of a final drug molecule or facilitate subsequent synthetic transformations. Understanding the synthesis and characterization of this specific intermediate is therefore crucial for chemists working on derivatives of this important scaffold.
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and formulation. The key properties of 5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine are summarized below.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 25961-11-9 | [4][5][7] |
| Molecular Formula | C₁₆H₁₄ClNO | [8] |
| Molecular Weight | 271.74 g/mol | [8] |
| Appearance | Solid | [4] |
| Melting Point | 119-120°C (from ethanol), 126°C (from methanol) | [4][5] |
| Boiling Point | 481.2°C at 760 mmHg (Predicted) | [4][5] |
| Density | 1.246 g/cm³ (Predicted) | [4][5] |
| Synonyms | 3-Chloro-5-acetyliminodibenzyl, 1-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone | [4][8] |
The acetyl group at the 5-position (the nitrogen atom) significantly alters the properties of the parent amine, primarily by converting the basic secondary amine into a neutral amide. This has profound implications for its reactivity, solubility, and chromatographic behavior, making it a stable, readily purifiable intermediate.
Caption: 2D Chemical Structure of the title compound.
Synthesis and Mechanistic Considerations
The most direct and common synthesis of the title compound is through the N-acetylation of its precursor, 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine.[5] This reaction is a classic nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the dibenzazepine attacks the electrophilic carbonyl carbon of an acetylating agent.
Causality in Reagent Selection:
-
Acetylating Agent: Acetyl chloride is often chosen for its high reactivity. However, it produces HCl as a byproduct, which must be neutralized. Acetic anhydride is a less aggressive alternative that generates acetic acid, a weaker acid that is easier to handle.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is included when using acetyl chloride. Its purpose is to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM), chloroform, or dioxane is typically used to dissolve the reactants without participating in the reaction.[9]
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: N-Acetylation
This protocol is a self-validating system; the final characterization steps are integral to confirming the success of the synthesis.
-
Reactor Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine (10.0 g, 0.0435 mol) and 100 mL of anhydrous dichloromethane (DCM).
-
Inert Atmosphere: Purge the flask with nitrogen and cool the mixture to 0°C using an ice bath.
-
Base Addition: Add triethylamine (7.3 mL, 0.0522 mol, 1.2 eq) to the stirred suspension.
-
Reagent Addition: Dissolve acetyl chloride (3.7 mL, 0.0522 mol, 1.2 eq) in 20 mL of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Work-up: Carefully pour the reaction mixture into 100 mL of cold water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1N HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to afford pure 5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine as a crystalline solid.[4]
-
Validation: Dry the product under vacuum and determine its melting point.[4][5] Confirm identity and purity using the analytical techniques described in the following section.
Analytical Characterization and Quality Control
Characterization is essential to verify the structure and purity of the synthesized compound. A multi-technique approach ensures a comprehensive analysis.[10]
Caption: A typical analytical workflow for compound characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically used. The product should appear as a single major peak, and the purity can be quantified by peak area percentage.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. In Electrospray Ionization (ESI) mode, the expected molecular ion peak would be [M+H]⁺ at m/z 272.7. The isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2) would be a key diagnostic feature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Key expected signals include a singlet for the acetyl methyl protons (~2.2 ppm), a singlet for the four protons of the dihydro bridge (CH₂-CH₂) at ~3.2 ppm, and a complex multiplet pattern in the aromatic region (~7.0-7.5 ppm) for the seven aromatic protons.
-
¹³C NMR: Will show distinct signals for the carbonyl carbon of the acetyl group (~169 ppm), the aliphatic bridge carbons, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption band around 1660-1690 cm⁻¹ is characteristic of the tertiary amide carbonyl (C=O) stretch.
Applications in Pharmaceutical Development
The primary value of 5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine lies in its role as a versatile intermediate.
-
Synthesis of Clomipramine: It is a key raw material in the synthesis of Clomipramine, a tricyclic antidepressant.[4][6] The synthesis involves the removal of the N-acetyl protecting group followed by N-alkylation with 3-dimethylaminopropyl chloride. The acetyl group serves to protect the nitrogen during other synthetic manipulations or to modulate reactivity.
-
Carbamazepine Impurity: It is recognized as a known impurity of the API Carbamazepine.[5][6] Its presence in the final drug product must be monitored and controlled within strict regulatory limits, making the availability of a pure analytical standard essential for quality control laboratories.
-
Research Building Block: It serves as a building block for creating novel chemical entities.[6] The chloro- and acetyl- functionalities provide sites for further chemical modification, allowing researchers to explore the structure-activity relationships (SAR) of new dibenz[b,f]azepine derivatives.[6]
Safety and Handling
According to aggregated GHS information, 5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine may cause skin and respiratory irritation in some cases, though it does not meet GHS hazard criteria in a majority of reports.[8]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
This compound is intended for research and manufacturing purposes only and is not for medical or consumer use.[6][11][12]
Conclusion
5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine is more than a simple catalog chemical; it is a strategic component in the synthesis of complex and important pharmaceutical agents. Its well-defined physicochemical properties and predictable reactivity make it a reliable intermediate. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation, ensuring high purity and structural integrity. For researchers and drug development professionals, a thorough understanding of this compound is essential for innovating within the rich chemical space of dibenz[b,f]azepine-based therapeutics.
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